

# Application Note: NMR Characterization of Verapamil EP Impurity C Hydrochloride

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## Compound of Interest

Compound Name:	Verapamil EP Impurity C hydrochloride
CAS No.:	51012-67-0
Cat. No.:	B3179425

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## Introduction

Verapamil EP Impurity C, chemically known as 2-(3,4-Dimethoxyphenyl)-N,N-dimethylethanamine hydrochloride, is a known impurity of the calcium channel blocker Verapamil.[1][2] Its identification and quantification are crucial for ensuring the quality and safety of Verapamil drug products. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structure elucidation and characterization of such impurities. This application note provides a detailed protocol for the NMR characterization of **Verapamil EP Impurity C hydrochloride**.

## Chemical Structure

- Systematic Name: 2-(3,4-Dimethoxyphenyl)-N,N-dimethylethanamine hydrochloride
- Molecular Formula:  $C_{12}H_{20}ClNO_2$ [2][3]
- Molecular Weight: 245.75 g/mol [3]

- CAS Number: 51012-67-0[4][5]

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Figure 1: Chemical structure of **Verapamil EP**

**Impurity C hydrochloride.**

## Experimental Protocols

### 1. Sample Preparation

Proper sample preparation is critical for acquiring high-quality NMR data. Due to its nature as a hydrochloride salt, solubility can be a key consideration.

- Solvent Selection: Deuterated methanol (Methanol-d<sub>4</sub>) or Deuterated Dimethyl Sulfoxide (DMSO-d<sub>6</sub>) are recommended as initial solvents due to their ability to dissolve polar hydrochloride salts. Deuterated water (D<sub>2</sub>O) can also be used, but the labile amine proton signal will be lost due to exchange with the solvent. For quantitative NMR (qNMR), a solvent system that ensures complete dissolution and minimizes aggregation is essential.[6]
- Protocol:
  - Accurately weigh 5-10 mg of **Verapamil EP Impurity C hydrochloride** reference standard.
  - Transfer the sample to a clean, dry 5 mm NMR tube.
  - Add approximately 0.6 mL of the chosen deuterated solvent (e.g., Methanol-d<sub>4</sub>).
  - Vortex the tube for 30-60 seconds to ensure complete dissolution. A brief sonication may be applied if necessary.
  - If required for qNMR, add a known amount of a suitable internal standard.

### 2. NMR Data Acquisition

A comprehensive set of 1D and 2D NMR experiments should be performed for complete structural assignment.

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
- 1D NMR Experiments:
  - $^1\text{H}$  NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
  - $^{13}\text{C}$  NMR: Shows the number of different types of carbon atoms in the molecule.
  - DEPT-135 (Distortionless Enhancement by Polarization Transfer): Helps in distinguishing between CH, CH<sub>2</sub>, and CH<sub>3</sub> groups.
- 2D NMR Experiments:
  - COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.
  - HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
  - HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for connecting different fragments of the molecule.
  - NOESY (Nuclear Overhauser Effect Spectroscopy): Can provide information about the spatial proximity of protons.

### 3. Data Processing and Analysis

- The acquired Free Induction Decays (FIDs) should be processed using appropriate software (e.g., MestReNova, TopSpin, ACD/Labs).
- Processing steps include Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g.,

TMS).

- The processed spectra are then integrated and analyzed to assign the chemical shifts and determine the coupling constants for each signal.

## Data Presentation

### Predicted $^1\text{H}$ and $^{13}\text{C}$ NMR Data for Verapamil EP Impurity C Hydrochloride

The following tables summarize the expected chemical shifts for **Verapamil EP Impurity C hydrochloride**. Actual experimental values may vary slightly depending on the solvent and experimental conditions.

Table 1: Predicted  $^1\text{H}$  NMR Data (in Methanol- $d_4$ , 400 MHz)

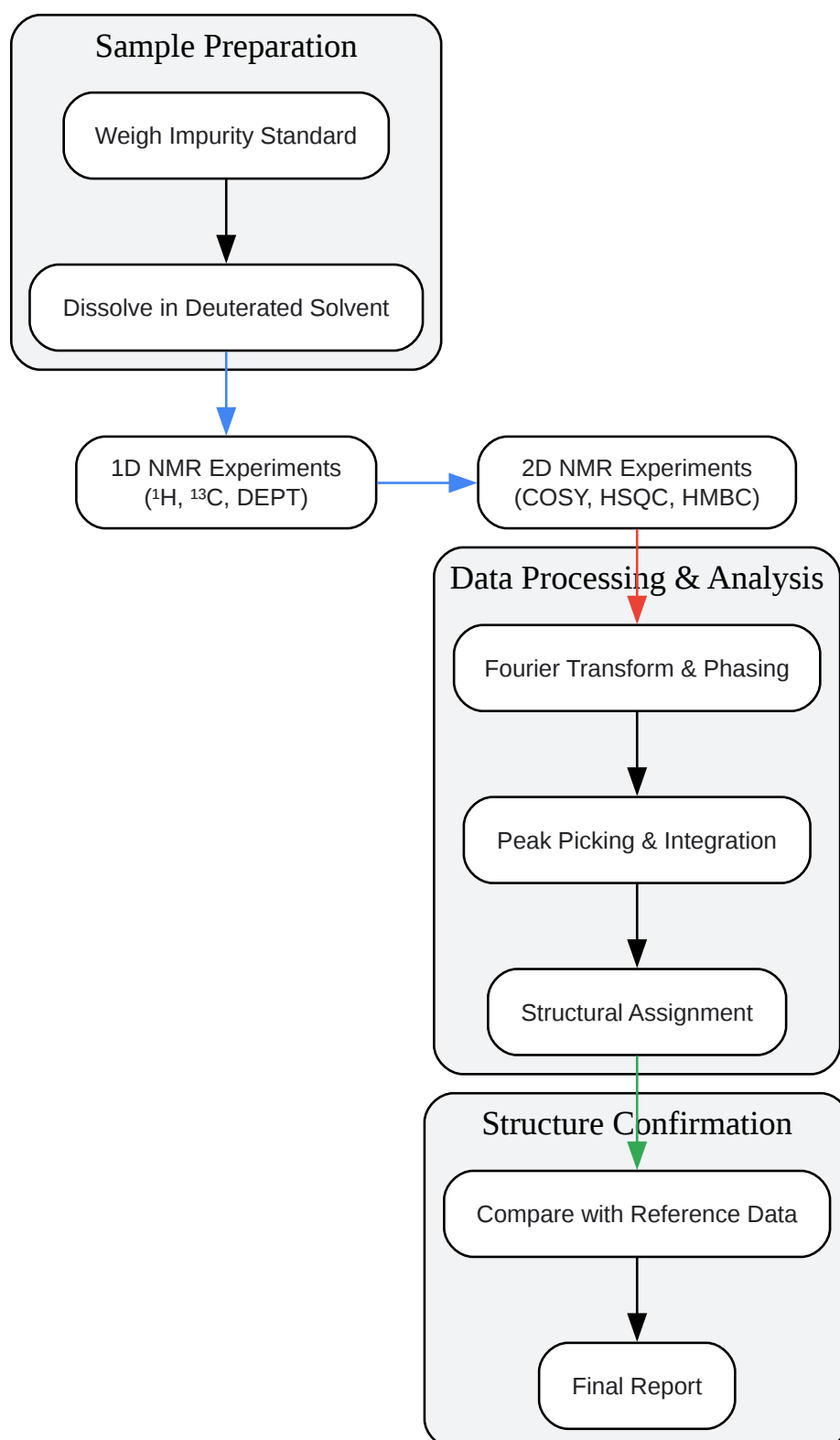
Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~7.00 - 6.80	m	3H	Ar-H
~3.85	s	6H	2 x $-\text{OCH}_3$
~3.50 - 3.40	m	2H	Ar- $\text{CH}_2$
~3.20 - 3.10	m	2H	$\text{CH}_2\text{-N}$
~2.90	s	6H	$-\text{N}(\text{CH}_3)_2$
~4.90 (broad)	s	1H	$\text{NH}^+$

Table 2: Predicted  $^{13}\text{C}$  NMR Data (in Methanol- $d_4$ , 100 MHz)

Chemical Shift ( $\delta$ ) ppm	Assignment
~150.0	C-OCH <sub>3</sub>
~149.0	C-OCH <sub>3</sub>
~130.0	Ar-C (quaternary)
~122.0	Ar-CH
~114.0	Ar-CH
~113.0	Ar-CH
~60.0	-OCH <sub>3</sub>
~58.0	CH <sub>2</sub> -N
~45.0	-N(CH <sub>3</sub> ) <sub>2</sub>
~32.0	Ar-CH <sub>2</sub>

## Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the NMR characterization of **Verapamil EP Impurity C hydrochloride**.



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## NMR Characterization Workflow

## Conclusion

This application note provides a comprehensive framework for the NMR characterization of **Verapamil EP Impurity C hydrochloride**. By employing a combination of 1D and 2D NMR techniques, researchers and drug development professionals can confidently elucidate and confirm the structure of this impurity, ensuring the quality and regulatory compliance of Verapamil pharmaceutical products. The provided protocols and expected data serve as a valuable guide for this analytical task.

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